molecular formula C9H9NO B1500777 6-Cyclopropylnicotinaldehyde CAS No. 75097-19-7

6-Cyclopropylnicotinaldehyde

Cat. No.: B1500777
CAS No.: 75097-19-7
M. Wt: 147.17 g/mol
InChI Key: VZPQVEBWGXXTOC-UHFFFAOYSA-N
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Description

6-Cyclopropylnicotinaldehyde is a chemical compound with the formula C9H9NO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a nicotinaldehyde . The molecular weight is 147.17 .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H9NO and a molecular weight of 147.17 . The boiling point and other specific physical and chemical properties are not provided in the retrieved data.

Scientific Research Applications

Iron-catalyzed Reactions in Organic Synthesis

Cyclopropyl-containing compounds, like 6-Cyclopropylnicotinaldehyde, can potentially be involved in iron(III) halide-promoted reactions such as aza-Prins cyclization, useful for synthesizing six-membered azacycles. These reactions are valuable for developing pharmaceutically significant compounds, highlighting the importance of cyclopropyl rings in drug discovery (C. Bolm et al., 2004).

Synthesis of Garner Aldehyde-Derived Compounds

The Garner aldehyde and its derivatives have been utilized to prepare cyclopropylboronic esters, which are crucial intermediates for synthesizing protected amino alcohols and amino acids. This showcases the versatility of cyclopropyl compounds in synthesizing complex molecules for biological applications (J. Pietruszka et al., 2003).

Cyclophosphamide and Cancer Treatment

Although this compound is not directly related to cyclophosphamide, it's worth noting that cyclopropyl rings are found in clinically important drugs. Cyclophosphamide, a drug with a cyclopropyl ring, is widely used in cancer treatment and immunosuppression, demonstrating the cyclopropyl ring's significance in medicinal chemistry (A. Emadi et al., 2009).

Cyclopropanation Reactions

Cyclopropyl compounds are essential in organic chemistry for cyclopropanation reactions, contributing to the synthesis of biologically active molecules. The unique properties of the cyclopropyl ring, such as its strain and bond characteristics, make it a valuable component in drug molecules, potentially including those derived from this compound (T. Talele, 2016).

Safety and Hazards

6-Cyclopropylnicotinaldehyde should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Properties

IUPAC Name

6-cyclopropylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-4-9(10-5-7)8-2-3-8/h1,4-6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPQVEBWGXXTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665460
Record name 6-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75097-19-7
Record name 6-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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